molecular formula C16H26O3 B14200011 5-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol CAS No. 918814-71-8

5-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol

Cat. No.: B14200011
CAS No.: 918814-71-8
M. Wt: 266.38 g/mol
InChI Key: GMXPNWOXKSWWSC-UHFFFAOYSA-N
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Description

5-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol is an organic compound that belongs to the class of phenolic ethers These compounds are characterized by the presence of a benzene ring substituted with hydroxyl groups and alkoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol typically involves the alkylation of a dihydroxybenzene derivative with appropriate alkyl halides. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethyl sulfoxide (DMSO) or acetone

    Temperature: 50-80°C

    Reaction Time: 4-8 hours

Industrial Production Methods

Industrial production may involve continuous flow reactors to optimize yield and purity. The process includes:

    Raw Materials: High-purity dihydroxybenzene and alkyl halides

    Catalysts: Phase transfer catalysts to enhance reaction rates

    Purification: Distillation or recrystallization to obtain the final product

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones using oxidizing agents like potassium permanganate

    Reduction: Hydrogenation to remove hydroxyl groups

    Substitution: Electrophilic aromatic substitution to introduce new functional groups

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Quinones

    Reduction: Alkylated benzene derivatives

    Substitution: Halogenated phenolic ethers

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis

    Biology: Potential antioxidant properties due to phenolic structure

    Medicine: Investigated for anti-inflammatory and antimicrobial activities

    Industry: Utilized in the production of polymers and resins

Mechanism of Action

The compound’s mechanism of action involves interactions with biological molecules through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can donate hydrogen bonds, while the alkyl chains provide hydrophobic interactions. These properties enable the compound to modulate enzyme activities and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol
  • 5-(2-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol
  • 5-(3-Methylbutoxy)-2-(2-methylbutyl)benzene-1,3-diol

Uniqueness

5-(3-Methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of both alkoxy and alkyl groups on the benzene ring can influence its reactivity and interactions with other molecules.

Properties

CAS No.

918814-71-8

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

5-(3-methylbutoxy)-2-(3-methylbutyl)benzene-1,3-diol

InChI

InChI=1S/C16H26O3/c1-11(2)5-6-14-15(17)9-13(10-16(14)18)19-8-7-12(3)4/h9-12,17-18H,5-8H2,1-4H3

InChI Key

GMXPNWOXKSWWSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=C(C=C(C=C1O)OCCC(C)C)O

Origin of Product

United States

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